Cyclobutyl methyl ketone
Overview
Description
Cyclobutyl methyl ketone, also known as 1-cyclobutylethanone, is an organic compound with the molecular formula C6H10O. It is a cyclobutane derivative where an acetyl group is attached to the cyclobutane ring.
Mechanism of Action
Target of Action
Cyclobutyl methyl ketone, also known as Acetylcyclobutane, is an alicyclic ketone It has been used as a model compound to study the oxidation mechanism of pinonic acid by hydroxyl radicals .
Mode of Action
The mode of action of this compound involves its interaction with hydroxyl radicals . The study on the vapour phase thermal and photodecomposition of this compound shows that the mode of decomposition is free radical in nature .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its oxidation mechanism. It has been used as a surrogate of pinonic acid to understand the oxidation mechanisms and the chemical structure of the products formed
Result of Action
The molecular and cellular effects of this compound’s action are related to its interaction with hydroxyl radicals
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the photochemical reaction of gaseous mixtures of this compound diluted in argon has been studied . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl methyl ketone can be synthesized through several methods, including the [2 + 2] cycloaddition reaction, which is a common approach for constructing cyclobutane rings . This reaction involves the combination of two alkenes or an alkene and an alkyne under ultraviolet light or in the presence of a catalyst to form the cyclobutane ring. Another method involves the transition-metal catalyzed cyclization of suitable precursors .
Industrial Production Methods: Industrial production of acetylcyclobutane typically involves the use of large-scale [2 + 2] cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as titanium tetrachloride or rhodium complexes are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl methyl ketone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert acetylcyclobutane to cyclobutyl alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutyl alcohol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutyl methyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclobutanone: Similar in structure but lacks the acetyl group.
Cyclobutyl alcohol: The reduction product of acetylcyclobutane.
Cyclobutyl methyl ketone: Another cyclobutane derivative with a different functional group.
Properties
IUPAC Name |
1-cyclobutylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)6-3-2-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOOTWNILDNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184263 | |
Record name | 1-Cyclobutylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-25-8 | |
Record name | Cyclobutyl methyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3019-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutylethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclobutylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclobutylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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